HDAC6 Inhibitor Activity: Direct Comparison with 3-Amino Analog
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is reported to serve as a scaffold for HDAC6 inhibitors with potential application in tumor and autoimmune disease treatment . In contrast, the 3-amino analog (3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, IIa) exhibits a distinct biological profile, acting as a competitive inhibitor of α-chymotrypsin and a noncompetitive inhibitor of trypsin [1]. No direct HDAC6 inhibition data are available for the 3-amino analog, highlighting a functional divergence rooted in the 3-position substituent.
| Evidence Dimension | Biological activity profile |
|---|---|
| Target Compound Data | Reported as HDAC6 inhibitor scaffold |
| Comparator Or Baseline | 3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid (IIa) |
| Quantified Difference | No HDAC6 activity reported for comparator; comparator shows α-chymotrypsin inhibition (competitive) and trypsin inhibition (noncompetitive) |
| Conditions | Not applicable |
Why This Matters
For projects targeting HDAC6, the 3-carboxylic acid scaffold provides a defined entry point that the 3-amino analog cannot substitute.
- [1] Hiramitsu, T., et al. (1973). Studies of Alicyclic α-Amino Acids. III. Synthesis and Biological Evaluation of 3-Amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic Acids. Chemical and Pharmaceutical Bulletin, 21(11), 2460–2465. https://www.jstage.jst.go.jp/article/cpb1958/21/11/21_11_2460/_article/-char/en View Source
